

Revolutionizing Preclinical Research: Advanced Long-Term Culture Techniques for Microphysiological Systems

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Introduction

Microphysiological systems (MPS), also known as organ-on-a-chip technology, are at the forefront of in vitro research, offering more physiologically relevant models of human tissues and organs compared to traditional 2D cell culture. A key advantage of MPS platforms is their suitability for long-term culture, enabling the study of chronic disease progression, long-term drug efficacy, and toxicity over periods extending from weeks to a month or more. This application note provides detailed protocols and techniques for establishing and maintaining long-term cultures on various commercially available MPS platforms, including those from industry leaders such as TissUse, CN Bio, Emulate, Hesperos, and AIM Biotech. These advanced methodologies are designed to empower researchers, scientists, and drug development professionals to harness the full potential of MPS technology for more predictive and human-relevant preclinical research.

Core Principles of Long-Term MPS Culture

Successful long-term culture in microphysiological systems hinges on several key principles aimed at recapitulating the in vivo microenvironment. These include:

 Continuous Perfusion: Dynamic media flow provides a constant supply of nutrients and oxygen while efficiently removing metabolic waste, a significant improvement over static culture conditions.



- 3D Cell and Tissue Architecture: Utilizing scaffolds, gels, or self-assembling spheroids and organoids allows for the creation of tissue structures that mimic native organ architecture and cell-cell interactions.
- Physiological Flow and Shear Stress: The application of fluid shear stress is crucial for maintaining the phenotype and function of many cell types, particularly endothelial and epithelial cells.
- Co-culture of Multiple Cell Types: Integrating different cell types, such as parenchymal cells with stromal and immune cells, creates a more realistic tissue microenvironment.
- Serum-Free Media Formulations: The use of defined, serum-free media reduces variability and provides a more controlled experimental system.[1]

Featured MPS Platforms for Long-Term Culture

This section details the capabilities of several leading MPS platforms for extended culture durations.



Platform	Key Features for Long- Term Culture	Maximum Reported Culture Duration
TissUse HUMIMIC Chip4	Four-organ capacity with two separate microfluidic circuits for ADME studies. PBPK-compliant design.[2]	28 days[3]
CN Bio PhysioMimix™	Open-well, plate-based format compatible with inserts, scaffolds, and spheroids. Automated microfluidics for single- and multi-organ studies.[4][5]	>2 weeks[6]
Emulate Organ-Chips	Recreates dynamic cellular microenvironments with tissue-to-tissue interfaces and mechanical forces (e.g., stretch).[7][8]	Up to 28 days
Hesperos Human-on-a-Chip®	Pumpless, serum-free multi- organ systems with functional readouts (e.g., cardiac contractility, neuronal activity). [1][9][10][11]	28 days[1][9][10]
AIM Biotech 3D Cell Culture Chip	3D gel region flanked by two media channels, enabling the study of angiogenesis, cell migration, and immune cell interactions.[12][13]	>2 weeks

Experimental Protocols

Protocol 1: General Setup and Maintenance for Long-Term Culture in a Perfused MPS



This protocol provides a general framework adaptable to most perfused MPS platforms. Refer to the manufacturer's specific instructions for detailed handling of each platform.

Materials:

- MPS platform (e.g., TissUse HUMIMIC, CN Bio PhysioMimix, Emulate Organ-Chip)
- Primary cells, iPSCs, or cell lines of interest
- Appropriate cell culture media and supplements (preferably serum-free)
- Extracellular matrix (ECM) hydrogels (e.g., Collagen I, Matrigel®)
- Perfusion system (pump or gravity-fed)
- Standard cell culture equipment (biosafety cabinet, incubator, centrifuge, etc.)

Procedure:

- Chip Preparation and Sterilization:
 - Follow the manufacturer's protocol for chip assembly and sterilization. This may involve plasma treatment to enhance surface wettability.
- ECM Gel Preparation and Loading:
 - Prepare the ECM solution on ice, mixing with cell culture medium and a neutralizing agent to achieve the desired concentration and pH.[13]
 - Carefully pipette the ECM solution into the designated gel channel of the chip, avoiding the introduction of air bubbles.[13]
 - Incubate the chip at 37°C for 30-60 minutes to allow for complete polymerization of the gel.[13]
- Media Channel Hydration and Coating:



- Hydrate the media channels with culture medium or an ECM coating solution (e.g., fibronectin) to promote cell attachment.[13]
- Incubate for at least one hour at 37°C.[13]
- Cell Seeding:
 - Prepare a single-cell suspension at the desired density.
 - Carefully introduce the cell suspension into the appropriate channel(s) of the chip. For coculture models, seed different cell types sequentially.
 - Allow cells to attach for several hours to overnight under static conditions in the incubator.
- Initiation of Perfusion:
 - Connect the chip to the perfusion system according to the manufacturer's instructions.
 - Start the media flow at a low rate and gradually increase to the desired physiological shear stress.
- Long-Term Culture and Maintenance:
 - Maintain the culture in a humidified incubator at 37°C and 5% CO2.
 - Perform daily or every-other-day media changes in the reservoirs.
 - Regularly monitor the culture for cell morphology, confluence, and signs of contamination using microscopy.
 - For barrier models, monitor the integrity of the cell layer using
 Transepithelial/Transendothelial Electrical Resistance (TEER) measurements.[14]

Protocol 2: Long-Term Angiogenesis Assay in an AIM Biotech Chip

This protocol describes the formation of angiogenic sprouts over an extended period.[12][15]



Materials:

- AIM Biotech 3D Cell Culture Chip
- Human umbilical vein endothelial cells (HUVECs)
- Human dermal fibroblasts (HDFs)
- Endothelial cell growth medium
- Fibroblast growth medium
- Angiogenic factors (e.g., VEGF, FGF, S1P)[15]
- · Collagen I gel

Procedure:

- Chip Preparation: Prepare the AIM chip and polymerize a 2.5 mg/mL collagen I gel in the central gel channel as described in the general protocol.[13]
- · Cell Seeding:
 - Seed HUVECs in one of the media channels to form a monolayer.
 - Seed HDFs in the collagen gel or in the opposing media channel.
- Induction of Angiogenesis:
 - After the HUVEC monolayer is established, replace the medium with a pro-angiogenic medium containing factors such as VEGF (20-40 ng/mL), S1P (250 nM), and FGF (10-50 ng/mL).[15]
 - A gradient of angiogenic factors can be created by adding medium with a higher concentration to one media channel and a lower concentration to the other.
- Long-Term Observation:
 - Culture for up to 14 days, changing the medium daily.



 Monitor the formation of angiogenic sprouts from the endothelial monolayer into the 3D gel matrix using microscopy.

· Quantification:

- At desired time points, fix and stain the cells for visualization (e.g., with fluorescently labeled antibodies against endothelial cell markers like VE-cadherin).
- Quantify sprout length and number using imaging software.[15]

Quantitative Data from Long-Term MPS Cultures

The following tables summarize typical quantitative data that can be obtained from long-term MPS experiments.

Table 1: Liver Functionality in Long-Term Culture

Time Point	Albumin Production (µ g/million cells/day)	Urea Production (µ g/million cells/day)	CYP3A4 Activity (pmol/min/million cells)
Day 7	25-35	150-200	8-12
Day 14	40-50[6]	180-250	10-15
Day 21	35-45	170-230	9-14
Day 28	30-40	150-210	8-12

Note: Values are representative and can vary depending on the specific cell source and platform used.

Table 2: Barrier Function in Gut-on-a-Chip Long-Term Culture



Time Point	TEER (Ω·cm²)	Apparent Permeability (Papp) of Lucifer Yellow (10 ⁻⁶ cm/s)
Day 3	150-250	5-8
Day 7	300-500	1-3
Day 14	400-600	<1
Day 21	350-550	<1

Note: TEER values are indicative of a tight barrier formation in intestinal epithelial models.[16] [17][18]

Table 3: Neuronal Function in Brain-on-a-Chip Long-Term Culture

Time Point	Spontaneous Firing Rate (Hz)	Synchronized Bursting Events (bursts/min)
Week 1	0.5 - 1.5	2-5
Week 2	1.0 - 2.5	5-10
Week 3	1.5 - 3.0	8-15
Week 4	1.2 - 2.8	7-13

Note: Stable neuronal network activity can be maintained for several weeks in vitro.[19]

Signaling Pathways in Long-Term MPS Culture

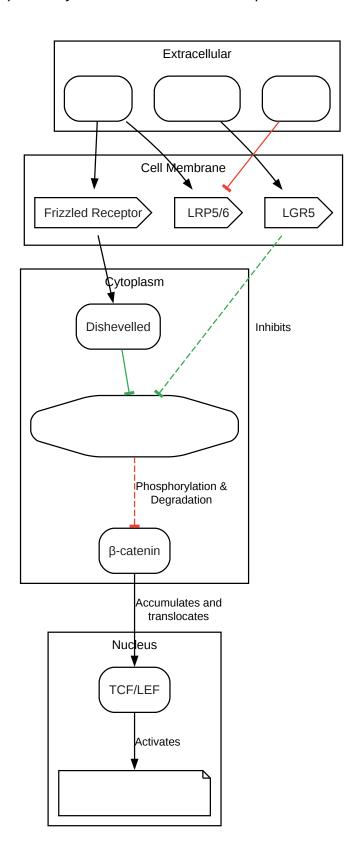
Long-term MPS cultures are ideal for studying the complex signaling pathways involved in chronic diseases. Below are examples of key pathways and diagrams illustrating their investigation in MPS models.

Wnt Signaling in Intestinal Organoid-on-a-Chip

The Wnt signaling pathway is crucial for maintaining the intestinal stem cell niche and driving epithelial regeneration.[20][21][22] Long-term culture of intestinal organoids in microfluidic



devices allows for precise control of Wnt pathway agonists (e.g., Wnt3a, R-spondin) and antagonists (e.g., Dkk1) to study their effects on stem cell proliferation and differentiation.[23]





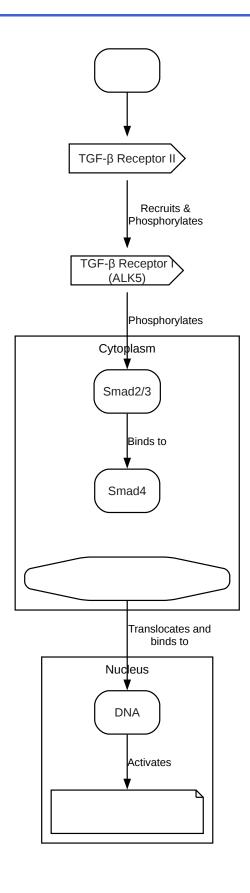
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Caption: Wnt signaling pathway in intestinal stem cells.

TGF-β Signaling in Fibrosis-on-a-Chip

Transforming growth factor-beta (TGF- β) is a key cytokine involved in the pathogenesis of fibrosis.[24] Fibrosis-on-a-chip models, often co-culturing parenchymal cells with fibroblasts, can be stimulated with TGF- β over long periods to study myofibroblast activation, extracellular matrix deposition, and the efficacy of anti-fibrotic drugs.[25][26][27]





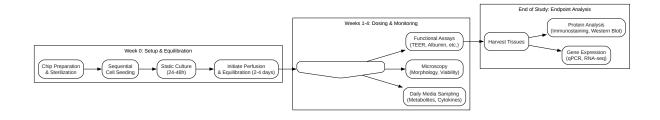
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Caption: Canonical TGF-β/Smad signaling pathway in fibrosis.



Experimental Workflow for Long-Term Multi-Organ-Chip Study

The following diagram outlines a typical workflow for a 28-day drug toxicity study on a multiorgan platform.



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Caption: Workflow for a 28-day multi-organ-chip experiment.

Conclusion

Long-term culture in microphysiological systems represents a paradigm shift in preclinical research, offering the ability to model chronic disease states and assess the long-term effects of therapeutics in a more human-relevant context. By following the detailed protocols and leveraging the advanced capabilities of platforms from TissUse, CN Bio, Emulate, Hesperos, and AIM Biotech, researchers can generate robust and predictive data to accelerate the drug development pipeline. The continued advancement of these techniques promises to further reduce reliance on animal models and bring safer, more effective therapies to patients faster.

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